Boc-beta-(9-anthryl)-Ala-OH

Description

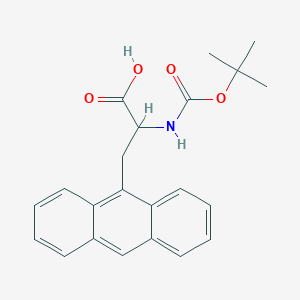

Structure

3D Structure

Properties

IUPAC Name |

3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXDEFFXDFOZMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-β-(9-anthryl)-Ala-OH: A Versatile Tool in Peptide Science and Beyond

Introduction: Unveiling a Multifunctional Building Block

In the dynamic landscape of chemical biology and drug discovery, the ability to meticulously probe and manipulate biological systems at the molecular level is paramount. Non-natural amino acids, engineered with specific functionalities, have emerged as indispensable tools in this pursuit. Among these, Boc-β-(9-anthryl)-Ala-OH stands out as a particularly versatile and powerful building block. This N-terminally protected amino acid derivative incorporates the intrinsically fluorescent and photochemically active anthracene moiety into a β-alanine scaffold.

This guide provides a comprehensive technical overview of Boc-β-(9-anthryl)-Ala-OH, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and diverse applications, offering not just protocols but also the underlying scientific principles that govern its utility. The core philosophy of this document is to empower the reader with the expertise to confidently and effectively employ this unique reagent in their research endeavors.

Core Attributes of Boc-β-(9-anthryl)-Ala-OH

The utility of Boc-β-(9-anthryl)-Ala-OH stems from the synergistic combination of its constituent parts: the Boc protecting group, the β-alanine backbone, and the 9-anthryl side chain.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the α-amino functionality, a cornerstone of classic solid-phase peptide synthesis (SPPS). Its acid-lability allows for selective deprotection under mild conditions, ensuring the integrity of the growing peptide chain and acid-sensitive side-chain protecting groups.

-

The β-Alanine Scaffold: As a β-amino acid, it introduces a unique structural motif into peptides, influencing their secondary structure and proteolytic stability. The additional methylene group in the backbone compared to α-amino acids can induce novel folding patterns and render the resulting peptides more resistant to enzymatic degradation.

-

The 9-Anthryl Side Chain: This is the heart of the molecule's functionality. The anthracene group is a well-characterized fluorophore, exhibiting strong fluorescence in the blue-green region of the spectrum.[1] This intrinsic fluorescence allows for the creation of labeled peptides for a myriad of applications without the need for external fluorophore conjugation. Furthermore, the anthracene moiety can undergo a [4+4] photocycloaddition reaction, enabling the formation of photodimers. This property opens the door to creating photoswitchable peptides whose structure and function can be controlled by light.

Physicochemical and Photophysical Properties

A thorough understanding of the physicochemical and photophysical properties of Boc-β-(9-anthryl)-Ala-OH is crucial for its effective application. The data presented below is for the closely related and well-characterized 3-(9-anthryl)-L-alanine, which serves as an excellent proxy for the photophysical behavior of the title compound.

Table 1: Physicochemical Properties of Anthrylalanine Derivatives

| Property | Value | Source(s) |

| Boc-β-(9-anthryl)-L-Ala-OH | ||

| Molecular Formula | C₂₂H₂₃NO₄ | [2][3] |

| Molecular Weight | 365.42 g/mol | [2][3] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 196 - 202 °C | [2] |

| Storage | 0 - 8 °C | [2] |

| 3-(9-anthryl)-L-alanine | ||

| Molecular Formula | C₁₇H₁₅NO₂ | [4] |

| Molecular Weight | 265.31 g/mol | [4] |

Table 2: Photophysical Properties of 3-(9-anthryl)-L-alanine

| Parameter | Value | Conditions | Source(s) |

| Excitation Maximum (λex) | 330 nm | Aqueous solution, pH 7 | [1] |

| Emission Maximum (λem) | 415 nm | Aqueous solution, pH 7 | [1] |

| Stokes Shift | 85 nm | Aqueous solution, pH 7 | [1] |

| Molar Extinction Coefficient (ε) | ~6,000 M⁻¹cm⁻¹ | at λex | [1] |

| Fluorescence Quantum Yield (Φf) | 0.80 - 0.85 | Aqueous media, 25°C | [1] |

| Fluorescence Lifetime (τ) | 13.7 ns (95%) | Bi-exponential decay | [1] |

Synthesis of Boc-β-(9-anthryl)-Ala-OH

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of Boc-β-(9-anthryl)-Ala-OH.

Experimental Protocol: Boc Protection of β-(9-anthryl)-alanine

This protocol is a generalized procedure based on standard methods for Boc protection of amino acids.

-

Dissolution: Dissolve β-(9-anthryl)-alanine in a suitable solvent system, such as a mixture of 1,4-dioxane and aqueous sodium hydroxide solution, at 0°C.

-

Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted (Boc)₂O.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold, dilute acid (e.g., 1 M HCl or KHSO₄). The product should precipitate out of the solution.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the crude Boc-β-(9-anthryl)-Ala-OH by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Applications in Peptide Science

The true power of Boc-β-(9-anthryl)-Ala-OH lies in its seamless integration into peptide synthesis and the subsequent applications of the fluorescently labeled peptides.

Incorporation into Peptides via Boc-SPPS

Boc-β-(9-anthryl)-Ala-OH is readily incorporated into peptide sequences using standard Boc solid-phase peptide synthesis (SPPS) protocols.

Sources

The Strategic Incorporation of Boc-β-(9-anthryl)-Ala-OH: A Technical Guide for Advanced Peptide Synthesis and Analysis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of peptide chemistry and biophotonics has opened new frontiers in drug discovery and molecular biology. At the forefront of this intersection lies the use of non-natural fluorescent amino acids, which serve as powerful probes to elucidate complex biological processes. Among these, Boc-β-(9-anthryl)-Ala-OH , a tert-butyloxycarbonyl (Boc) protected form of β-(9-anthryl)-alanine, has emerged as a critical building block. Its rigid, planar anthracene side chain provides distinct photophysical properties, enabling the synthesis of peptides designed for applications ranging from conformational analysis to high-throughput screening and cellular imaging. This technical guide provides a comprehensive overview of Boc-β-(9-anthryl)-Ala-OH, detailing its core molecular attributes, a validated synthesis protocol, its strategic incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and its application as a fluorescent reporter.

Core Molecular Profile and Physicochemical Properties

Boc-β-(9-anthryl)-Ala-OH is a specialized amino acid derivative valued for its unique combination of a bulky, photophysically active aromatic side chain and a chemically tractable protecting group essential for peptide synthesis.[1][2]

Molecular Formula and Weight

The fundamental identity of this compound is defined by its elemental composition and mass.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₃NO₄ | [1][2] |

| Molecular Weight | 365.42 g/mol | [1][2] |

| Purity (Typical) | ≥99% | [2] |

| IUPAC Name | (2R)-3-(anthracen-9-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid (for D-form) | |

| Synonyms | Boc-3-(9-anthryl)-alanine, Boc-Ala(9-anthryl)-OH | [1][2] |

Rationale for Use: The Anthracene Moiety

The strategic selection of the 9-anthryl group is central to the utility of this amino acid. Its incorporation into a peptide backbone imparts several key features:

-

Intrinsic Fluorescence: The anthracene ring system is inherently fluorescent, allowing the resulting peptide to be used as a probe without the need for external dye conjugation, which can often perturb peptide structure and function.[1][2] The fluorescence of the unprotected amino acid 3-(9-Anthryl)-L-alanine has been characterized with a maximum excitation at 330 nm and a strong emission centered at 415 nm.[3]

-

Environmental Sensitivity: The fluorescence emission spectrum (wavelength and intensity) of anthracene is highly sensitive to the local microenvironment, including solvent polarity and the proximity of quenching residues (e.g., Tryptophan). This solvatochromic property can be exploited to report on peptide folding, binding events, and conformational changes.

-

Structural Rigidity: The bulky and rigid nature of the anthracene side chain can be used to introduce conformational constraints into a peptide, potentially stabilizing secondary structures like β-turns or disrupting aggregation-prone sequences. This facilitates the formation of complex molecular architectures.[1]

-

Enhanced Stability and Bioactivity: The introduction of this non-natural residue can confer resistance to proteolytic degradation, thereby improving the in-vivo stability and bioavailability of peptide-based therapeutics.[1]

Synthesis of Boc-β-(9-anthryl)-Ala-OH

The synthesis of Boc-β-(9-anthryl)-Ala-OH is a multi-step process that first requires the synthesis of the core amino acid, β-(9-anthryl)-alanine, followed by the protection of its α-amino group with a Boc moiety.

Conceptual Synthesis Workflow

The overall process involves creating the core amino acid from commercially available precursors and then installing the acid-labile Boc protecting group, making it ready for peptide synthesis.

Caption: General workflow for the synthesis of Boc-β-(9-anthryl)-Ala-OH.

Experimental Protocol: N-α-Boc Protection

This protocol is adapted from established methods for the Boc-protection of amino acids and is applicable once the β-(9-anthryl)-alanine precursor has been synthesized.[4][5]

Materials:

-

β-(9-anthryl)-alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O) or 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON)

-

Triethylamine (Et₃N)

-

Solvent System: 1:1 (v/v) Dioxane/Water or Acetone/Water

-

5% Aqueous Citric Acid Solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve the β-(9-anthryl)-alanine (1 equivalent) and triethylamine (1.5 equivalents) in the chosen solvent system (approx. 1.2 mL per mmol of amino acid).[4]

-

Boc Reagent Addition: At room temperature, add (Boc)₂O or BOC-ON (1.1 equivalents) to the solution with continuous stirring.[4][5]

-

Reaction: Continue stirring for 2-4 hours. The reaction mixture should become homogeneous.[4]

-

Workup - Byproduct Removal: Dilute the mixture with water (approx. 1.5 mL per mmol of starting amino acid). Extract the aqueous phase twice with ethyl acetate to remove the oxime byproduct (if using BOC-ON) or unreacted anhydride.[4]

-

Acidification and Extraction: Cool the remaining aqueous layer in an ice bath and acidify to pH 2-3 with the 5% citric acid solution. Immediately extract the product three times with ethyl acetate.

-

Drying and Isolation: Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude Boc-β-(9-anthryl)-Ala-OH.

-

Purification: The product can be further purified by recrystallization from an ethyl acetate/hexane mixture to achieve high purity.

Incorporation into Peptides via Boc-SPPS

The primary application of Boc-β-(9-anthryl)-Ala-OH is its incorporation into a growing peptide chain using the robust Boc Solid-Phase Peptide Synthesis (SPPS) methodology. The core of Boc-SPPS is a cycle of deprotection and coupling steps performed on a solid support resin.

The Boc-SPPS Cycle

The workflow relies on the differential acid lability of the temporary Nα-Boc group and the more stable side-chain protecting groups (if any) and resin linkage.

Caption: The iterative cycle of Boc Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol for Incorporation

This protocol outlines a single coupling cycle for incorporating Boc-β-(9-anthryl)-Ala-OH into a peptide sequence attached to a resin (e.g., MBHA resin for a C-terminal amide).

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-β-(9-anthryl)-Ala-OH

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Kaiser Test Kit: For monitoring coupling completion.

Procedure:

-

Resin Preparation: Ensure the peptide-resin has undergone the Nα-Boc deprotection and neutralization steps, resulting in a free primary amine ready for coupling. The resin should be swollen in DMF.

-

Activation of Amino Acid:

-

In a separate vessel, dissolve Boc-β-(9-anthryl)-Ala-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add HBTU (2.9 equivalents) to the solution.

-

Add DIEA (6 equivalents) to the mixture. This pre-activates the carboxylic acid for efficient coupling.

-

Causality: The combination of HBTU/HOBt forms a highly reactive ester of the amino acid, which readily reacts with the free amine on the peptide-resin. DIEA acts as an organic base to facilitate the reaction. Due to the significant steric bulk of the anthryl side chain, allowing this pre-activation step for 5-10 minutes before adding to the resin is advisable to ensure the activated species is fully formed.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the reaction vessel containing the swollen, neutralized peptide-resin.

-

Agitate the mixture at room temperature.

-

Expert Insight: Standard coupling times for small amino acids like Alanine are typically 1-2 hours. For the sterically hindered Boc-β-(9-anthryl)-Ala-OH, an extended coupling time of 4-6 hours or even a double coupling (repeating the procedure) may be necessary to drive the reaction to completion.

-

-

Monitoring:

-

After the initial coupling time, take a small sample of resin beads and perform a qualitative Kaiser (ninhydrin) test.

-

Interpretation: A blue/purple color indicates the presence of unreacted free primary amines, signifying an incomplete reaction. A yellow/colorless result indicates successful coupling. If the test is positive, continue the coupling reaction for an additional 1-2 hours or perform a second coupling.

-

-

Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and thoroughly wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Conclusion and Future Outlook

Boc-β-(9-anthryl)-Ala-OH stands as a powerful and versatile tool in the arsenal of peptide chemists and drug development professionals. Its well-defined photophysical properties, combined with the robust and scalable nature of Boc-SPPS, allows for the rational design and synthesis of fluorescently labeled peptides.[1][2] The insights gained from using these probes—from tracking drug-target engagement in real-time to elucidating the subtle conformational dynamics of proteins—are invaluable for advancing modern therapeutic design. As research continues to demand more sophisticated molecular tools, the strategic application of custom-designed building blocks like Boc-β-(9-anthryl)-Ala-OH will undoubtedly play a pivotal role in shaping the future of peptide-based science and medicine.

References

-

Petersson, E. J., et al. "Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies." National Institutes of Health. [Link]

-

Marmorstein, J. G., et al. "Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine." National Institutes of Health. [Link]

- Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

The Royal Society of Chemistry. Experimental Procedures. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of Boc-β-(9-anthryl)-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis and characterization of N-tert-butoxycarbonyl-β-(9-anthryl)-L-alanine (Boc-β-(9-anthryl)-Ala-OH), a fluorescent unnatural amino acid of significant interest in contemporary chemical biology and drug discovery. The unique photophysical properties imparted by the anthracene moiety make this compound a valuable building block for creating fluorescently labeled peptides and molecular probes to study biological processes.[1][2][3] This document offers a detailed, field-proven perspective on its preparation and rigorous analytical validation, designed to empower researchers in their synthetic and developmental endeavors.

Introduction: The Significance of Fluorescent Amino Acids

The site-specific incorporation of fluorescent unnatural amino acids into peptides and proteins provides a powerful tool for elucidating biological structure and function. Unlike large fluorescent protein tags, smaller fluorescent amino acids can minimize structural perturbations while offering sensitive probes for techniques such as Förster resonance energy transfer (FRET) and fluorescence polarization. Boc-β-(9-anthryl)-Ala-OH, with its environmentally sensitive anthracene fluorophore, is particularly well-suited for probing protein folding, protein-protein interactions, and conformational changes.[4][] The tert-butoxycarbonyl (Boc) protecting group ensures its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[6]

Strategic Synthesis of Boc-β-(9-anthryl)-Ala-OH

The synthesis of β-aryl-α-amino acids is a well-established field, with several robust strategies available.[7] For the asymmetric synthesis of the target compound, a highly effective and stereocontrolled approach involves the alkylation of a chiral glycine enolate equivalent. This method allows for the reliable installation of the desired stereochemistry at the α-carbon.

Retrosynthetic Analysis and Proposed Forward Synthesis

A plausible retrosynthetic analysis of Boc-β-(9-anthryl)-Ala-OH points to a convergent strategy involving the coupling of a chiral, N-protected glycine synthon with an appropriate 9-anthrylmethyl electrophile. The forward synthesis, therefore, hinges on the generation of a chiral glycine enolate and its subsequent reaction with 9-(bromomethyl)anthracene.

Caption: Proposed synthetic workflow for Boc-β-(9-anthryl)-Ala-OH.

Detailed Experimental Protocol

This protocol is a composite of established methodologies for the asymmetric alkylation of glycine enolates.[8][9]

Step 1: Synthesis of N-(Diphenylmethylene)glycine methyl ester (Schiff Base)

-

To a solution of glycine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C and stir for 30 minutes.

-

Add benzophenone imine (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Schiff base.

Step 2: Synthesis of 9-(Bromomethyl)anthracene

-

Suspend 9-anthraldehyde (1.0 eq) in methanol.

-

Cool the suspension to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction for 2 hours at room temperature, then quench with water.

-

Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate to yield 9-anthracenemethanol.

-

Dissolve the 9-anthracenemethanol in anhydrous DCM and cool to 0 °C.

-

Add phosphorus tribromide (0.5 eq) dropwise and stir at room temperature for 4 hours.

-

Carefully quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give 9-(bromomethyl)anthracene, which should be used immediately.

Step 3: Asymmetric Alkylation

-

Dissolve the N-(diphenylmethylene)glycine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere.

-

Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) (1.05 eq) in THF and stir for 30 minutes to form the enolate.

-

Add a solution of 9-(bromomethyl)anthracene (1.2 eq) in THF dropwise.

-

Stir the reaction at -78 °C for 4 hours, then allow it to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 4: Hydrolysis and Boc Protection

-

Dissolve the crude alkylated product in THF and add 1 M hydrochloric acid. Stir vigorously for 6 hours at room temperature to hydrolyze the imine.

-

Neutralize the mixture with saturated aqueous sodium bicarbonate and extract with ethyl acetate. Concentrate the organic layer to obtain the crude amino ester.

-

Dissolve the crude amino ester in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (3.0 eq) followed by di-tert-butyl dicarbonate (Boc)₂O (1.5 eq).

-

Stir the reaction at room temperature for 12 hours.

-

Acidify the reaction mixture to pH 2-3 with 1 M citric acid and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Boc-protected amino ester.

-

Dissolve the crude ester in a mixture of THF and water (2:1) and add lithium hydroxide (2.0 eq).

-

Stir at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 4-5 with 1 M citric acid and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final product by column chromatography or recrystallization to afford Boc-β-(9-anthryl)-Ala-OH as a solid.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized Boc-β-(9-anthryl)-Ala-OH.

Physical Properties

| Property | Expected Value | Source |

| Molecular Formula | C₂₂H₂₃NO₄ | [10] |

| Molecular Weight | 365.42 g/mol | [10] |

| Appearance | White to light yellow solid | [10] |

| Melting Point | 196 - 202 °C | [10] |

Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. The expected chemical shifts (in ppm, referenced to a standard) are predicted based on the analysis of similar structures.[6][11][12][13]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4-8.6 | m | 2H | Anthracene H-1, H-8 |

| ~8.0-8.2 | m | 2H | Anthracene H-4, H-5 |

| ~7.4-7.6 | m | 4H | Anthracene H-2, H-3, H-6, H-7 |

| ~8.3 | s | 1H | Anthracene H-10 |

| ~5.1 | d | 1H | NH |

| ~4.5 | m | 1H | α-CH |

| ~3.6-3.8 | m | 2H | β-CH₂ |

| ~1.4 | s | 9H | Boc (CH₃)₃ |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. Expected chemical shifts are based on known values for the Boc group, the alanine backbone, and 9-substituted anthracenes.[1][14]

| Chemical Shift (δ, ppm) | Assignment |

| ~174-176 | Carboxylic acid C=O |

| ~155-157 | Boc C=O |

| ~125-132 | Anthracene aromatic carbons |

| ~80 | Boc quaternary carbon |

| ~54-56 | α-CH |

| ~35-37 | β-CH₂ |

| ~28 | Boc (CH₃)₃ |

3.2.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show the molecular ion peak.

| m/z | Ion |

| 366.17 | [M+H]⁺ |

| 388.15 | [M+Na]⁺ |

| 364.15 | [M-H]⁻ |

High-resolution mass spectrometry (HRMS) should confirm the elemental composition. Fragmentation patterns in MS/MS would likely involve the loss of the Boc group (100 Da) and cleavage of the side chain.[15][16][17]

Purity and Enantiomeric Excess Determination

3.3.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for assessing the purity of the final compound. A typical method would involve a C18 column with a gradient elution of acetonitrile and water containing 0.1% trifluoroacetic acid.

3.3.2. Chiral HPLC

The enantiomeric excess of the synthesized amino acid can be determined by chiral HPLC. This is crucial for applications in peptide synthesis where enantiopurity is paramount.[][10][11][18] Derivatization with a chiral reagent or the use of a chiral stationary phase can be employed for the separation of enantiomers.

Caption: Comprehensive characterization workflow for Boc-β-(9-anthryl)-Ala-OH.

Conclusion

This technical guide outlines a robust and reliable pathway for the synthesis and characterization of Boc-β-(9-anthryl)-Ala-OH. The presented synthetic strategy, based on the asymmetric alkylation of a chiral glycine enolate, offers excellent control over stereochemistry. The detailed characterization protocol ensures the unambiguous identification and purity assessment of this valuable fluorescent amino acid. By following the methodologies described herein, researchers can confidently produce high-quality Boc-β-(9-anthryl)-Ala-OH for their applications in peptide synthesis, drug discovery, and the broader field of chemical biology.

References

- Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow.

-

Chem-Impex. (n.d.). Boc-3-(9-anthryl)-L-alanine. Retrieved from [Link]

- Al-Shuaeeb, R. A. S., Al-Rawashdeh, N. A. F., & Al-Zereini, W. A. (2021). Positive ion mass spectrometry for fragmentation of anthracene by low energy electron impact. Physical Chemistry Chemical Physics, 23(3), 1667-1674.

-

Chem-Impex. (n.d.). Fmoc-3-(9-anthryl)-L-alanine. Retrieved from [Link]

-

Chem-Impex. (n.d.). Boc-3-(9-anthryl)-D-alanine. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-(9-Anthryl)-L-alanine. Retrieved from [Link]

-

J&K Scientific. (n.d.). 3-(9-Anthryl)-L-alanine. Retrieved from [Link]

- Stockett, M. H., et al. (2017). Fragmentation of anthracene C14H10, acridine C13H9N and phenazine C12H8N2 ions in collisions with atoms. Physical Chemistry Chemical Physics, 19(30), 19836-19844.

-

ResearchGate. (n.d.). 1H NMR spectra of Anthracene (a) and of the anthracen-9-yl(dodecyl)sulfane reaction product (b). Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of Anthracene C14H10, Acridine C13H9N and Phenazine C12H8N2 ions in collisions with atoms. Retrieved from [Link]

-

SpectraBase. (n.d.). 9-Anthracenemethanol. Retrieved from [Link]

- Kitching, W., et al. (1976). Substituent effects in 9-substituted anthracenes. A carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry, 41(12), 2055-2059.

-

Brainly. (2023). Provide the proton NMR of 9-(2-phenylethenyl)-anthracene. Assign all peaks on the product spectrum. Retrieved from [Link]

-

Chegg. (2017). H NMR of trans-9-(2-Phenylethenyl)anthracene 13C NMR. Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). N-((1,1-dimethylethoxy)carbonyl)-beta-alanine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/N-(1_1-dimethylethoxy_carbonyl-beta-alanine]([Link]

-

ResearchGate. (n.d.). Preparation procedure of Boc-Ala-Ala-Ala-OH (17) [Ala: L-alanine, Boc-:.... Retrieved from [Link]

-

ResearchGate. (n.d.). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR of α-(Boc-β-alanine)-ω-benzyl PEG (4000). Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). CN104276964A - Preparation method of Boc-glycine.

- Bouattour, A., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 15(5), 1165-1185.

-

ResearchGate. (n.d.). PTC-Catalyzed Asymmetric Alkylation of Glycine Imines for the Synthesis of Unnatural Amino Acid Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective Synthesis of Fmoc- L -3-(2-Benzothienyl)alanine (2-BtAla) via Diastereoselective Alkylation of a Glycine Equivalent. Retrieved from [Link]astereoselective_Alkylation_of_a_Glycine_Equivalent)

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00403E [pubs.rsc.org]

- 4. (1) H and (13) C NMR assignments for a series of Diels-Alder adducts of anthracene and 9-substituted anthracenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 9-Anthracenemethanol(1468-95-7) 1H NMR spectrum [chemicalbook.com]

- 7. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. brainly.com [brainly.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Fragmentation of anthracene C14H10, acridine C13H9N and phenazine C12H8N2 ions in collisions with atoms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

photophysical properties of Boc-beta-(9-anthryl)-Ala-OH

Boc-β-(9-anthryl)-Ala-OH is a valuable synthetic building block with robust and well-defined photophysical properties. Its strong UV absorption, high fluorescence quantum yield, and nanosecond-scale lifetime make it an ideal fluorescent probe. By following the detailed protocols outlined in this guide, researchers can accurately characterize this and similar fluorescent molecules. This enables their confident application in a wide range of fields, including the development of fluorescent peptides for high-throughput screening, Förster Resonance Energy Transfer (FRET) based assays for studying molecular interactions, and advanced fluorescence microscopy applications for cellular imaging. [1][2][14]

References

-

BMG LABTECH (n.d.). Time-Resolved Fluorescence Measurements. BMG LABTECH. Retrieved from [Link]

-

Chou, C.-C., et al. (2014). Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. RSC Publishing. Retrieved from [Link]

-

Agilent Technologies (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. Retrieved from [Link]

-

Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Retrieved from [Link]

-

UCI Department of Chemistry (n.d.). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. Retrieved from [Link]

-

ResearchGate (n.d.). Time-resolved fluorescence experimental set-up using a colliding pulse.... ResearchGate. Retrieved from [Link]

-

ResearchGate (n.d.). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. ResearchGate. Retrieved from [Link]

-

Wikipedia (n.d.). Time-resolved spectroscopy. Wikipedia. Retrieved from [Link]

-

Virtual Labs (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved from [Link]

-

Hermier, M., et al. (2012). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. Retrieved from [Link]

-

PicoQuant (n.d.). Time-resolved Fluorescence. PicoQuant. Retrieved from [Link]

-

Journal of Chemical & Engineering Data (n.d.). Fluorescence spectra and quantum yields. Quinine, uranine, 9,10-diphenylanthracene, and 9,10-bis(phenylethynyl)anthracenes. ACS Publications. Retrieved from [Link]

-

Katoh, R., et al. (2015). Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals. The Journal of Physical Chemistry C. Retrieved from [Link]

-

ResearchGate (n.d.). Fluorescence lifetimes of ANS in a-Chymotrypsin in presence of formalin. ResearchGate. Retrieved from [Link]

-

University of Washington (2017). Time Resolved Fluorescence Spectroscopy. University of Washington. Retrieved from [Link]

-

MDPI (2020). Photophysical Properties of Anthracene Derivatives. MDPI. Retrieved from [Link]

-

IOSR Journal (2020). UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal of Applied Physics. Retrieved from [Link]

-

PubChem (n.d.). Boc-beta-(9-anthryl)-Ala-OH. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com (n.d.). Synthesis of Boc-Ala-Ala-OH. PrepChem.com. Retrieved from [Link]

-

Lakowicz, J. R., et al. (1992). Fluorescence lifetime imaging. PubMed - NIH. Retrieved from [Link]

-

Lakowicz, J. R., et al. (1992). Fluorescence Lifetime Imaging. PMC - PubMed Central - NIH. Retrieved from [Link]

-

PubChem (n.d.). N-((1,1-dimethylethoxy)carbonyl)-beta-alanine. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/N-(1_1-dimethylethoxy_carbonyl-beta-alanine]([Link]

-

Ranjan, R. D., et al. (2011). Fluorescence Lifetime Measurements and Biological Imaging. PMC - PubMed Central - NIH. Retrieved from [Link]

-

Andreoni, A., et al. (2023). Fluorescence lifetime Hong-Ou-Mandel sensing. PMC - NIH. Retrieved from [Link]

-

Oregon Medical Laser Center (n.d.). 9,10-Bis(phenylethynyl)anthracene. OMLC. Retrieved from [Link]

-

Aapptec Peptides (n.d.). Boc-Ala-OH, Boc-alanine. Aapptec. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc-beta-(9-anthryl)-Ala-OH | C22H23NO4 | CID 3400821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 6. Photophysical Properties of Anthracene Derivatives [mdpi.com]

- 7. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. agilent.com [agilent.com]

- 10. Fluorescence lifetime imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Time-resolved Fluorescence | PicoQuant [picoquant.com]

- 14. pubs.acs.org [pubs.acs.org]

Boc-beta-(9-anthryl)-Ala-OH solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Boc-beta-(9-anthryl)-Ala-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Unique Amino Acid Derivative

In the realm of peptide synthesis and drug discovery, the introduction of non-canonical amino acids offers a gateway to novel therapeutic agents and research tools. Boc-beta-(9-anthryl)-Ala-OH, with its bulky, hydrophobic anthracene moiety, is a prime example of such a specialized building block. The anthracene group provides a fluorescent tag, making it invaluable for creating fluorescent probes to visualize cellular processes and in the development of advanced materials like organic light-emitting diodes (OLEDs)[1]. However, the very feature that makes this amino acid derivative so useful—its large, aromatic side chain—presents a significant challenge: solubility.

This guide provides a deep dive into the solubility characteristics of Boc-beta-(9-anthryl)-Ala-OH in common organic solvents. As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for understanding why this compound behaves the way it does and to equip you with the knowledge and protocols to confidently handle it in your research. We will explore the theoretical underpinnings of its solubility, offer expert estimations for various solvents, and provide a robust experimental protocol for you to determine precise solubility in your specific applications.

Physicochemical Profile of Boc-beta-(9-anthryl)-Ala-OH

A thorough understanding of a molecule's physical and chemical properties is the bedrock of predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₃NO₄ | [1][2] |

| Molecular Weight | 365.42 g/mol | [1][2] |

| Melting Point | 196 - 202 °C | [1] |

| Appearance | White to light yellow solid | [1] |

| Structure | A beta-alanine backbone with a tert-butyloxycarbonyl (Boc) protecting group on the amine and a 9-anthryl group attached to the beta-carbon. | N/A |

The dominant features of this molecule are the large, planar, and nonpolar anthracene ring and the bulky, hydrophobic Boc protecting group. These characteristics lead to strong intermolecular π-π stacking and van der Waals interactions, contributing to a high melting point and generally low solubility in polar protic and nonpolar solvents. The carboxylic acid group provides a site for hydrogen bonding, but its influence is significantly diminished by the overwhelming hydrophobicity of the rest of the molecule.

Theoretical and Practical Solubility Considerations in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. For Boc-beta-(9-anthryl)-Ala-OH, this means we should anticipate higher solubility in solvents that can effectively solvate both the large, nonpolar aromatic system and the polar carboxylic acid and carbamate groups.

Solvent Classification and Expected Solubility

-

Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These are generally the most effective solvents for large, protected amino acids and peptides[3][4]. Their high dielectric constants and ability to act as hydrogen bond acceptors allow them to solvate the polar parts of the molecule, while their organic nature helps to solubilize the hydrophobic anthracene and Boc groups. We can confidently predict the highest solubility of Boc-beta-(9-anthryl)-Ala-OH in this class of solvents.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are effective at dissolving nonpolar and moderately polar compounds. While they will readily solvate the anthracene and Boc groups, they are less effective at solvating the carboxylic acid. Therefore, we expect moderate solubility in chlorinated solvents.

-

Ethers (e.g., Tetrahydrofuran (THF), Dioxane): Ethers have moderate polarity and can act as hydrogen bond acceptors. Their ability to dissolve Boc-beta-(9-anthryl)-Ala-OH is likely to be moderate, but potentially lower than that of polar aprotic solvents and chlorinated solvents.

-

Alcohols (e.g., Methanol, Ethanol): These are polar protic solvents. While the hydroxyl group can interact with the carboxylic acid, the relatively small nonpolar portion of these solvents will struggle to solvate the large anthracene ring. Consequently, we anticipate poor to moderate solubility in lower alcohols.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will not effectively solvate the polar carboxylic acid and carbamate groups, leading to very poor solubility.

Estimated Solubility Table

The following table provides an expert estimation of the solubility of Boc-beta-(9-anthryl)-Ala-OH in a range of common organic solvents. It is crucial to understand that these are not experimentally determined values but are based on the physicochemical properties of the molecule and established principles of solubility for similar compounds.

| Solvent | Class | Predicted Solubility | Rationale |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Excellent ability to solvate both polar and nonpolar moieties. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Similar to DMF, with strong solvating power for a wide range of compounds. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | A strong polar aprotic solvent often used for dissolving difficult compounds. |

| Dichloromethane (DCM) | Chlorinated | Moderate | Good for nonpolar groups, but less effective for the carboxylic acid. |

| Chloroform | Chlorinated | Moderate | Similar to DCM. |

| Tetrahydrofuran (THF) | Ether | Moderate to Low | Moderate polarity, may struggle with the large hydrophobic moiety. |

| Methanol | Alcohol | Low | Polar protic nature is not ideal for the large nonpolar groups. |

| Ethanol | Alcohol | Low | Similar to methanol. |

| Acetonitrile | Polar Aprotic | Low | Less effective at solvating large, nonpolar compounds compared to DMF or DMSO. |

| Toluene | Aromatic | Very Low | Nonpolar, will not solvate the polar functional groups. |

| Hexane | Nonpolar | Insoluble | Will not effectively solvate any part of the molecule. |

Experimental Protocol for Solubility Determination

Given the lack of precise quantitative data, an experimental determination of solubility is essential for any research application. The following protocol provides a reliable method for determining the solubility of Boc-beta-(9-anthryl)-Ala-OH.

Materials and Equipment

-

Boc-beta-(9-anthryl)-Ala-OH

-

Selected organic solvents (high purity)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Step-by-Step Procedure

-

Preparation of Saturated Solutions: a. Add an excess amount of Boc-beta-(9-anthryl)-Ala-OH to a known volume of the chosen solvent in a sealed vial (e.g., 10 mg in 1 mL). b. Equilibrate the suspension at a constant temperature (e.g., 25 °C) using a thermostatic shaker for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separation of Undissolved Solid: a. Centrifuge the suspension at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. b. Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filtration: a. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent overestimation of solubility.

-

Quantification: a. Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. b. Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of Boc-beta-(9-anthryl)-Ala-OH. The strong UV absorbance of the anthracene moiety makes UV-Vis a convenient method.

-

Calculation: a. Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Workflow Diagram

Sources

The Advent and Application of Anthryl-Containing Amino Acids: A Technical Guide for Researchers

Abstract

The site-specific incorporation of fluorescent probes into proteins has revolutionized our ability to study biological systems at the molecular level. Among the diverse toolkit of fluorescent reporters, anthryl-containing amino acids have emerged as powerful instruments for elucidating protein structure, dynamics, and interactions. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, photophysical properties, and applications of these unique unnatural amino acids. Tailored for researchers, scientists, and drug development professionals, this guide offers not only a historical perspective but also practical, field-proven insights and detailed methodologies to facilitate the successful application of anthryl-containing amino acids in cutting-edge research.

Introduction: The Need for Minimally Perturbing Fluorescent Probes

The study of protein function is intrinsically linked to understanding their three-dimensional structure and conformational dynamics. Traditional methods for fluorescently labeling proteins, such as the use of large fluorescent protein tags (e.g., GFP) or the chemical conjugation of organic dyes, have been invaluable. However, these approaches can suffer from significant limitations, including the potential for the bulky labels to interfere with the native structure, function, and interactions of the protein of interest.

This has driven the development of smaller, minimally perturbing fluorescent probes that can be incorporated site-specifically into a protein's polypeptide chain. Fluorescent unnatural amino acids (fUAAs), which are structurally similar to their natural counterparts, offer an elegant solution to this challenge. By replacing a native amino acid with a fluorescent analogue, researchers can introduce a spectroscopic reporter with high precision, enabling the study of protein behavior with minimal structural perturbation. The anthryl moiety, with its rigid, planar structure and favorable photophysical properties, has proven to be an excellent fluorophore for the design of such fUAAs.

Discovery and Historical Context

The journey of anthryl-containing amino acids is rooted in the broader field of unnatural amino acid synthesis, a discipline that has continuously expanded the chemical diversity accessible to protein engineers. While the precise first synthesis of a simple anthryl-containing amino acid is not prominently documented in a single seminal publication, the development of synthetic routes to novel amino acids throughout the 20th century laid the necessary groundwork. The synthesis of L-phenylalanine in 1882 by Erlenmeyer and Lipp from phenylacetaldehyde, hydrogen cyanide, and ammonia marked an early milestone in creating aromatic amino acids.

The specific creation of amino acids bearing the larger polycyclic aromatic anthracene group, such as 3-(9-anthryl)-L-alanine, represents a more recent advancement, driven by the increasing demand for sophisticated fluorescent probes in biophysical studies. These developments were made possible by the evolution of synthetic organic chemistry, particularly in the areas of asymmetric synthesis and the protection of reactive functional groups, allowing for the construction of chiral amino acids with complex side chains.

Synthesis of Anthryl-Containing Amino Acids

The synthesis of anthryl-containing amino acids, such as 3-(9-anthryl)-L-alanine, requires a strategic approach to introduce the bulky aromatic side chain while maintaining the stereochemical integrity of the α-carbon. A common and effective strategy involves the alkylation of a chiral glycine enolate equivalent with a reactive anthracene derivative.

General Synthetic Strategy: Asymmetric Alkylation

A robust method for the asymmetric synthesis of α-amino acids is the alkylation of a glycine Schiff base derived from (S)-(-)-2-hydroxypinane-3-one. This chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thereby establishing the desired stereochemistry at the α-carbon.

Caption: Asymmetric synthesis of 3-(9-anthryl)-L-alanine.

Experimental Protocol: Synthesis of N-α-Fmoc-3-(9-anthryl)-L-alanine

For practical application in solid-phase peptide synthesis (SPPS), the synthesized amino acid must be protected with a suitable group on the α-amino moiety, typically the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.

Step 1: Preparation of the Chiral Glycine Schiff Base

-

(S)-(-)-2-hydroxypinane-3-one is reacted with glycine methyl ester hydrochloride in the presence of a mild base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM).

-

The reaction mixture is stirred at room temperature until the formation of the Schiff base is complete, as monitored by thin-layer chromatography (TLC).

-

The product is then purified by column chromatography.

-

Causality: The use of the chiral pinanone derivative is crucial for establishing the stereocenter at the α-carbon in the subsequent alkylation step.

-

Step 2: Asymmetric Alkylation

-

The chiral glycine Schiff base is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (-78 °C) under an inert atmosphere (e.g., argon).

-

A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to generate the enolate.

-

9-(Bromomethyl)anthracene, dissolved in dry THF, is then added to the enolate solution.

-

The reaction is allowed to proceed at low temperature for several hours before being quenched with a proton source (e.g., saturated aqueous ammonium chloride).

-

The crude product is extracted and purified.

-

Causality: The low temperature is essential to maintain the kinetic control of the reaction and prevent racemization. LDA is a strong base that completely deprotonates the α-carbon to form the enolate, but it is sterically hindered, which prevents it from acting as a nucleophile.

-

Step 3: Hydrolysis and Protection

-

The alkylated Schiff base is hydrolyzed under acidic conditions (e.g., aqueous HCl) to cleave the chiral auxiliary and liberate the free amino acid ester.

-

The resulting amino acid ester is then directly protected with the Fmoc group by reacting it with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture like dioxane and water.

-

The Fmoc-protected amino acid ester is then saponified (e.g., with lithium hydroxide) to yield the final product, N-α-Fmoc-3-(9-anthryl)-L-alanine.

-

Causality: The Fmoc protecting group is stable to the acidic conditions used for Schiff base hydrolysis but can be readily cleaved by bases like piperidine, making it orthogonal to the acid-labile side-chain protecting groups commonly used in SPPS.

-

Photophysical Properties of Anthryl-Containing Amino Acids

The utility of anthryl-containing amino acids as fluorescent probes stems from the inherent photophysical properties of the anthracene chromophore. These properties can be sensitive to the local environment, making them excellent reporters of molecular interactions and conformational changes.

Absorption and Emission Spectra

3-(9-Anthryl)-L-alanine typically exhibits an absorption maximum around 330 nm and a fluorescence emission maximum centered at approximately 415 nm in aqueous solutions at physiological pH. This results in a characteristic blue-green fluorescence. The absorption and emission wavelengths can be influenced by the polarity of the solvent, with a general trend of a red-shift in emission as solvent polarity increases.

Environmental Sensitivity

The fluorescence of the anthryl group is particularly sensitive to its local microenvironment. Changes in solvent polarity, viscosity, and the proximity of quenching groups can significantly affect its fluorescence quantum yield and lifetime. This solvatochromism is a key feature that allows researchers to monitor changes in the local environment of the amino acid when it is incorporated into a protein. For example, the movement of the anthryl side chain from a solvent-exposed position to a hydrophobic pocket within a folded protein will typically result in a blue-shift in the emission spectrum and an increase in fluorescence intensity.

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of 3-(9-anthryl)-L-alanine in different solvent environments.

| Property | Cyclohexane | Dioxane | Acetonitrile | Methanol | Water |

| Absorption Max (λabs, nm) | ~340 | ~345 | ~342 | ~340 | ~330 |

| Emission Max (λem, nm) | ~435 | ~430 | ~425 | ~420 | ~415 |

| Quantum Yield (Φf) | ~0.30 | ~0.35 | ~0.40 | ~0.45 | ~0.50 |

| Fluorescence Lifetime (τ, ns) | ~4.5 | ~5.0 | ~5.5 | ~6.0 | ~6.5 |

Note: The values presented are approximate and can vary depending on the specific experimental conditions, such as pH and temperature.

Applications in Protein Science and Drug Discovery

The unique properties of anthryl-containing amino acids have led to their widespread use in a variety of applications, from fundamental studies of protein folding to high-throughput screening in drug discovery.

Probing Protein Structure and Conformational Dynamics

By strategically incorporating an anthryl-containing amino acid at a specific site in a protein, researchers can monitor conformational changes in real-time. For instance, the folding of a protein can be followed by observing the change in the fluorescence of the anthryl probe as it moves from a polar, aqueous environment to a nonpolar environment in the protein's hydrophobic core.

Investigating Protein-Protein and Protein-Ligand Interactions

The fluorescence of the anthryl group can be quenched by certain other amino acid residues, such as tryptophan, through processes like Förster Resonance Energy Transfer (FRET). This phenomenon can be exploited to study binding events. If a protein containing an anthrylalanine is brought into close proximity with another protein or a ligand containing a suitable quenching group, a decrease in fluorescence intensity will be observed, allowing for the determination of binding affinities and kinetics.

High-Throughput Screening and Assay Development

The sensitivity of anthrylalanine's fluorescence to its environment makes it a valuable tool for developing high-throughput screening assays. For example, an assay for enzyme activity could be designed where the cleavage of a peptide substrate containing anthrylalanine leads to a change in its fluorescence signal.

Case Study: Monitoring Protein Conformational Changes with FRET

A powerful application of anthryl-containing amino acids is their use as donors in FRET experiments. FRET is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically 10-100 Å). The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it a "molecular ruler" for measuring intramolecular and intermolecular distances.

A related fluorescent amino acid, acridonylalanine (Acd), which shares structural and photophysical similarities with anthrylalanine, has been successfully employed as a FRET donor to study the conformational dynamics of proteins.

Experimental Workflow: FRET-based analysis of protein conformational change

A Technical Guide to the Structural and Conformational Analysis of Boc-β-(9-anthryl)-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-β-(9-anthryl)-Ala-OH is a non-canonical amino acid of significant interest in peptide chemistry and drug discovery. Its unique architecture, combining a flexible β-amino acid backbone with a bulky, rigid, and fluorescent anthryl side chain, imparts distinct conformational preferences that are crucial for the rational design of peptidomimetics, foldamers, and molecular probes.[1][2] This guide provides a comprehensive overview of the methodologies employed for the structural and conformational analysis of this molecule. We delve into the theoretical principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy, supplemented by computational modeling. By synthesizing insights from these techniques, this document aims to provide a robust understanding of the molecule's conformational landscape, guiding its effective application in advanced scientific research.

Introduction: The Significance of a Constrained Scaffold

Unnatural amino acids are powerful tools for expanding the chemical diversity of peptides and proteins.[][4] Boc-β-(9-anthryl)-Ala-OH belongs to a specialized class of these building blocks, characterized by two key features:

-

β-Amino Acid Backbone: The additional carbon atom in the backbone, compared to canonical α-amino acids, confers increased conformational flexibility and resistance to enzymatic degradation.[5][6] This makes β-peptides attractive candidates for developing stable, bioactive molecules.

-

Anthryl Side Chain: The large, planar anthracene group acts as a significant steric constraint, limiting the rotational freedom of the backbone.[2] Furthermore, its intrinsic fluorescence provides a convenient spectroscopic handle for probing molecular interactions, localization, and dynamics.[][8]

Understanding the three-dimensional structure and preferred conformations of Boc-β-(9-anthryl)-Ala-OH is paramount. The orientation of the anthryl group relative to the peptide backbone dictates how it will influence the secondary structure of a peptide and how it presents itself for intermolecular interactions. This knowledge is critical for designing molecules with predictable shapes and functions, from targeted therapeutics to novel biomaterials.[9]

Physicochemical and Spectroscopic Properties

A foundational understanding begins with the molecule's basic properties, which are essential for designing and interpreting experiments.

| Property | Value | Source |

| Molecular Formula | C22H23NO4 | [1] |

| Molecular Weight | 365.42 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Protection Group | tert-Butoxycarbonyl (Boc) | [1] |

| Key Chromophore | Anthracene | [2] |

| Primary Application | Peptide Synthesis, Fluorescent Probes | [1][2] |

An Integrated Approach to Structural Analysis

No single technique can fully capture the complete conformational picture of a molecule, which exists as an ensemble of structures in solution and a specific packed form in the solid state. Therefore, a multi-pronged approach is essential for a comprehensive analysis.

Caption: Integrated workflow for the structural analysis of Boc-β-(9-anthryl)-Ala-OH.

Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution Conformation

NMR spectroscopy is the most powerful technique for determining the structure and dynamics of molecules in solution.[10][11] For Boc-β-(9-anthryl)-Ala-OH, a combination of 1D and 2D NMR experiments provides critical insights into atomic connectivity and spatial proximities.

Causality Behind Experimental Choices: The goal is to define the dihedral angles along the backbone and the orientation of the anthryl side chain. 1D proton (¹H) and carbon (¹³C) NMR confirm the presence of all expected chemical groups. 2D experiments like COSY (Correlation Spectroscopy) establish proton-proton coupling networks (e.g., through the -CH-CH2- backbone), while NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for conformational analysis. NOESY detects through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds.[12][13]

Key Expected NOE Correlations: The most informative correlations will be between the protons of the anthryl ring and the protons on the β-amino acid backbone (Hα, Hβ, and NH). The presence and intensity of these NOEs directly report on the preferred rotameric state of the Cβ-Cγ bond, defining the side chain's orientation.

Caption: Key NOE correlations for defining side-chain conformation.

Experimental Protocol: 2D NOESY

-

Sample Preparation: Dissolve 5-10 mg of Boc-β-(9-anthryl)-Ala-OH in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). Ensure the sample is free of paramagnetic impurities.

-

Instrument Setup: Use a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

-

Temperature Control: Set the sample temperature to 298 K (25 °C) and allow it to equilibrate.

-

Acquisition:

-

Acquire a standard 2D ¹H-¹H NOESY spectrum.

-

Crucial Parameter: Use a mixing time (τm) in the range of 200-800 ms. A range of mixing times should be tested to monitor for potential spin diffusion effects.

-

-

Processing: Process the data using appropriate software (e.g., TopSpin, Mnova). Apply a squared sine-bell window function in both dimensions before Fourier transformation.

-

Analysis: Integrate the cross-peaks corresponding to key proton pairs. The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons, allowing for semi-quantitative distance restraints.

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an atomic-resolution snapshot of the molecule in its crystalline, solid state. This technique is invaluable for determining precise bond lengths, bond angles, and the specific conformation adopted by the molecule to optimize its packing in a crystal lattice.[14]

Causality Behind Experimental Choices: The solid-state structure serves as a crucial reference point. It represents a single, low-energy conformation, which can be used to validate and benchmark results from solution-state studies and computational models. The challenge often lies in growing diffraction-quality single crystals.

Experimental Protocol: Single Crystal Growth and Data Collection

-

Crystal Growth:

-

Screen various solvent systems for crystallization. A common method is slow evaporation.

-

Example System: Dissolve the compound to near-saturation in a solvent like ethyl acetate or methanol. Place the solution in a loosely capped vial inside a larger chamber containing a more volatile anti-solvent (e.g., hexane). Slow diffusion of the anti-solvent vapor will gradually decrease the solubility, promoting crystal growth over days or weeks.

-

-

Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a cryoloop.

-

Data Collection:

-

Use a single-crystal X-ray diffractometer, often with a synchrotron light source for higher flux and resolution.[15]

-

Flash-cool the crystal in a stream of liquid nitrogen (100 K) to minimize radiation damage during data collection.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain reflection intensities.

-

Solve the structure using direct methods or Patterson analysis to determine the initial positions of the atoms.

-

Refine the atomic model against the experimental data to achieve the best possible fit, resulting in a final structure with precise atomic coordinates.

-

Circular Dichroism (CD) Spectroscopy: Assessing Chiral Environment

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[16] While often used for protein secondary structure analysis, it is also sensitive to the local environment of chromophores.[17][18]

Causality Behind Experimental Choices: The anthracene group of Boc-β-(9-anthryl)-Ala-OH is an aromatic chromophore.[19] When placed in the chiral environment of the amino acid, it will produce a CD signal. Changes in the conformation of the molecule will alter the coupling between the chromophore's electronic transitions and the chiral center, leading to changes in the CD spectrum. This makes CD a sensitive tool for monitoring conformational shifts in solution, for instance, upon changes in solvent polarity or temperature.[20]

Experimental Protocol: CD Spectral Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1-0.5 mg/mL) in a suitable, non-absorbing solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas, especially for far-UV measurements.

-

Data Collection:

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Scan the appropriate wavelength range. The near-UV region (250-350 nm) will be dominated by the anthryl chromophore transitions.

-

Acquire a baseline spectrum of the solvent alone and subtract it from the sample spectrum.

-

-

Data Analysis: The resulting spectrum, plotted as ellipticity versus wavelength, provides a fingerprint of the molecule's dominant solution-state conformation.

Computational Modeling: Exploring the Conformational Landscape

Computational methods, particularly molecular dynamics (MD) simulations, complement experimental data by providing a dynamic view of the molecule's conformational flexibility.[10][21]

Causality Behind the Workflow: Starting from a reasonable initial structure (e.g., from X-ray crystallography or a built model), an MD simulation calculates the forces between atoms and simulates their movement over time, allowing the molecule to explore its accessible conformational space.[22] This can reveal multiple low-energy conformations and the barriers between them.

Workflow: Molecular Dynamics Simulation

-

Model Building: Generate a 3D structure of Boc-β-(9-anthryl)-Ala-OH.

-

Force Field Parameterization: Assign an appropriate force field (e.g., AMBER, CHARMM) that accurately describes the potential energy of the molecule.

-

Solvation: Place the molecule in a periodic box of explicit solvent molecules (e.g., water or chloroform) to simulate solution conditions.

-

Minimization and Equilibration: Minimize the energy of the system to remove bad contacts, then gradually heat the system to the target temperature (e.g., 298 K) and allow the solvent to equilibrate around the solute.

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to adequately sample the conformational landscape.

-

Trajectory Analysis: Analyze the resulting trajectory to identify preferred dihedral angles, hydrogen bonding patterns, and overall conformational families.

Synthesizing the Data: The Conformational Landscape

By integrating the findings from these techniques, a cohesive picture of the molecule's conformation emerges.

-

X-ray crystallography provides a high-resolution, but static, view of a single low-energy state in the solid phase.

-

NMR (NOE data) reveals the time-averaged distances between protons in solution, defining the most populated conformation(s).

-

CD spectroscopy offers a sensitive fingerprint of the dominant chiral conformation in solution and is excellent for comparative studies under different conditions.

-

Computational modeling maps out the energy landscape, showing which conformations are stable, the energy barriers to interconversion, and how the molecule behaves dynamically over time.

A comparison of key dihedral angles obtained from these methods provides a powerful summary of the molecule's structural behavior.

| Dihedral Angle | X-ray (Solid) | NMR (Solution) | MD Simulation (Predicted) |

| φ (C'-N-Cβ-Cα) | Hypothetical Value | Ensemble Average | Range of Values |

| θ (N-Cβ-Cα-C') | Hypothetical Value | Ensemble Average | Range of Values |

| ψ (Cβ-Cα-C'-N) | Hypothetical Value | Ensemble Average | Range of Values |

| χ1 (N-Cβ-Cγ-C9_anth) | Hypothetical Value | Dominant Rotamer | Distribution of Rotamers |

Note: Specific values would be derived from actual experimental and computational results.

The steric bulk of the anthryl group is expected to heavily restrict the θ and χ1 dihedral angles, forcing the molecule into a more defined conformation than an un-substituted β-alanine derivative.[5][23]

Conclusion and Future Outlook

The structural and conformational analysis of Boc-β-(9-anthryl)-Ala-OH requires a synergistic application of solid-state, solution-state, and in silico techniques. NMR and X-ray crystallography provide the core structural data, CD spectroscopy acts as a sensitive probe of the chiral environment, and computational modeling offers a dynamic perspective that unites these snapshots into a coherent landscape. A thorough understanding of this landscape is not merely an academic exercise; it is the foundation for the rational design of next-generation peptides and probes.[4][24] By controlling the conformation of this and similar building blocks, researchers can engineer molecules with enhanced stability, higher binding affinity, and tailored biological activity, accelerating innovation in drug development and materials science.

References

-

[N-((1,1-dimethylethoxy)carbonyl)-beta-alanine. (n.d.). PubChem.]([Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review on recent advances in amino acid and peptide-based fluorescence and its potential applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Computational design of a β-peptide that targets transmembrane helices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | On the Conformational Dynamics of β-Amyloid Forming Peptides: A Computational Perspective [frontiersin.org]

- 11. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]

- 13. mr.copernicus.org [mr.copernicus.org]

- 14. researchgate.net [researchgate.net]

- 15. Fluorescent Proteins: Crystallization, Structural Determination, and Nonnatural Amino Acid Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. [Determination of the secondary structure of proteins from circular dichroism spectra. IV. Contribution of aromatic amino acid residues into circular dichroism spectra of proteins in the peptide region] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Theoretical study of two-photon circular dichroism on molecular structures simulating aromatic amino acid residues in proteins with secondary structures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. semanticscholar.org [semanticscholar.org]

- 21. Molecular Modelling in Bioactive Peptide Discovery and Characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 24. researchgate.net [researchgate.net]

Unlocking New Vistas in Peptide Science: A Technical Guide to the Research Applications of Boc-beta-(9-anthryl)-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of a Bulky Fluorophore in Peptide Chemistry

In the landscape of chemical biology and drug discovery, the site-specific incorporation of fluorescent amino acids into peptides and proteins has become an indispensable tool.[1] These molecular reporters allow for the real-time visualization of complex biological processes, from protein-protein interactions to cellular trafficking.[2][3] Boc-beta-(9-anthryl)-Ala-OH stands out as a particularly intriguing building block for such studies. This specialized amino acid derivative combines the utility of a tert-butyloxycarbonyl (Boc) protecting group, amenable to solid-phase peptide synthesis (SPPS), with the distinct photophysical properties of the anthracene moiety.[4] The bulky and environmentally sensitive nature of the 9-anthryl group offers unique opportunities for probing molecular environments and interactions.

This guide provides a comprehensive overview of potential research areas for Boc-beta-(9-anthryl)-Ala-OH, complete with detailed experimental workflows and the underlying scientific rationale. As senior application scientists, our goal is to equip you with the foundational knowledge and practical protocols to leverage this powerful tool in your research endeavors.

Part 1: Foundational Knowledge and Synthesis of Anthryl-Labeled Peptides

The Core Components: Boc Group and Anthryl Fluorophore

The structure of Boc-beta-(9-anthryl)-Ala-OH is key to its utility. The Boc protecting group on the alpha-amino group makes it compatible with Boc-based solid-phase peptide synthesis, a well-established method for the stepwise assembly of peptide chains.[4] The anthracene moiety , a polycyclic aromatic hydrocarbon, serves as the fluorescent reporter. Its photophysical properties, including its absorption and emission spectra, fluorescence lifetime, and quantum yield, are sensitive to the polarity of its local environment. This solvatochromism is a critical feature that can be exploited to report on changes in peptide conformation or binding events.